Compound X exhibits its inhibitory effect on hepatic gluconeogenesis by interacting with the Gαq signaling pathway []. This pathway involves a series of proteins and signaling molecules that ultimately regulate the expression of genes involved in glucose production.
The primary application of Compound X identified in the literature is its potential as a therapeutic agent for T2DM []. Studies using diabetic mouse models (db/db mice) demonstrated that Compound X effectively:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8